Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate
CAS No.: 849470-63-9
Cat. No.: VC0021891
Molecular Formula: C₂₈H₃₇FN₂O₆S
Molecular Weight: 548.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 849470-63-9 |
|---|---|
| Molecular Formula | C₂₈H₃₇FN₂O₆S |
| Molecular Weight | 548.67 |
| IUPAC Name | tert-butyl 2-[(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
| Standard InChI | InChI=1S/C28H37FN2O6S/c1-17(2)24-22(25(18-9-11-19(29)12-10-18)31-26(30-24)38(8,33)34)14-13-20-15-21(36-28(6,7)35-20)16-23(32)37-27(3,4)5/h9-14,17,20-21H,15-16H2,1-8H3/b14-13+/t20-,21-/m1/s1 |
| SMILES | CC(C)C1=NC(=NC(=C1C=CC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)S(=O)(=O)C |
Introduction
Chemical Identity and Properties
Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate is identified by the CAS number 849470-63-9. This compound features a pyrimidine core structure with several key functional groups attached to specific positions. The molecular formula for this compound is C₂₈H₃₇FN₂O₆S, with a calculated molecular weight of 548.67 g/mol. The IUPAC name for this compound is tert-butyl 2-[(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate.
The structure of this compound can be broken down into several key components: a central pyrimidine ring serving as the core scaffold, a 4-fluorophenyl group at position 4, an isopropyl group at position 6, a methylsulfonyl group at position 2, and a complex (3R,5S)-isopropylidene-(E)-6-heptenoate moiety attached to position 5 of the pyrimidine ring. The presence of these specific functional groups contributes to the compound's unique chemical and potential pharmacological properties.
Structural Components and Their Significance
The pyrimidine ring forms the central scaffold of the molecule, providing a stable aromatic structure with two nitrogen atoms that can participate in hydrogen bonding. The 4-fluorophenyl group introduces a halogen atom that can enhance metabolic stability and influence binding interactions with biological targets. The isopropyl group contributes to the lipophilicity of the molecule, potentially affecting its membrane permeability. The methylsulfonyl group at position 2 introduces a polar functional group that can influence the compound's solubility and reactivity . The (3R,5S)-isopropylidene-(E)-6-heptenoate moiety represents a complex side chain with defined stereochemistry, suggesting its importance in potential biological activities.
Physicochemical Properties Table
Relationship to Similar Compounds
Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate belongs to a family of structurally related compounds that differ primarily in the substituent at position 2 of the pyrimidine ring or in the nature of the moiety at position 5.
Comparison with Related Compounds
Several structurally related compounds have been identified, suggesting systematic modification of the core structure to potentially optimize specific properties or activities:
This systematic variation in structure suggests a deliberate approach to structure-activity relationship studies, potentially aimed at optimizing certain properties or activities.
Structural Analysis and Chemical Behavior
The chemical behavior of Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate can be inferred from its structural features and functional groups.
Reactive Sites and Chemical Behavior
Several key functional groups influence the chemical behavior of this compound:
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The methylsulfonyl group at position 2 of the pyrimidine ring serves as a good leaving group, making it susceptible to nucleophilic substitution reactions. This reactivity is valuable in medicinal chemistry, as it allows for the introduction of various groups at this position.
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The (E)-6-heptenoate moiety contains a carbon-carbon double bond that can potentially participate in addition reactions or serve as a site for further functionalization.
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The isopropylidene group acts as a protecting group for the diol functionality, suggesting that under appropriate conditions, this group could be removed to reveal the diol, which could then participate in further reactions.
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The tert-butyl ester represents another potentially reactive site, as it can be hydrolyzed to reveal a carboxylic acid group, which could then be further modified or used in coupling reactions.
These reactive sites suggest that the compound could serve as a versatile intermediate in multi-step synthetic pathways.
Stereochemical Considerations
The specified (3R,5S) stereochemistry of the isopropylidene-heptenoate moiety and the (E) configuration of the double bond indicate the importance of three-dimensional structure for this compound. This defined stereochemistry suggests potential relevance in interactions with stereospecific biological targets or in stereoselective synthetic pathways.
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